molecular formula C20H24ClN3O3 B2355577 (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone CAS No. 2034430-88-9

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

Cat. No. B2355577
CAS RN: 2034430-88-9
M. Wt: 389.88
InChI Key: FCGDPCHALPQJPM-UHFFFAOYSA-N
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Description

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds structurally related to (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone. They found that these compounds exhibited variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

G Protein-Coupled Receptor Antagonists

A study by Romero et al. (2012) discussed the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds including (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone as potential antagonists (Romero et al., 2012).

Crystal and Molecular Structure Analysis

Lakshminarayana et al. (2009) conducted a crystal and molecular structure analysis of a compound structurally related to (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone, providing insights into its crystallization and molecular interactions (Lakshminarayana et al., 2009).

Isomorphism in Substituted Heterocyclic Analogues

Research by Swamy et al. (2013) on isomorphous structures of substituted heterocyclic analogues, including compounds similar to the specified chemical, contributes to understanding the rule of chlorine-methyl exchange in such compounds (Swamy et al., 2013).

Agonist and Antagonist Interactions at Receptors

Shim et al. (2002) examined the molecular interaction of antagonists structurally similar to (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions (Shim et al., 2002).

Dipeptidyl Peptidase IV Inhibition

A study on dipeptidyl peptidase IV inhibitors for treating type 2 diabetes included compounds structurally related to the specified chemical, highlighting its potential therapeutic applications (Ammirati et al., 2009).

Imaging in Parkinson's Disease

Research on imaging of LRRK2 enzyme in Parkinson's disease using PET agents included synthesis of compounds structurally related to (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone, demonstrating its potential use in neurological imaging (Wang et al., 2017).

X-Ray Diffraction Studies of Related Compounds

Ullah and Altaf (2014) performed X-ray diffraction studies on structurally related compounds, offering insights into the structural characteristics and molecular interactions of such chemicals (Ullah & Altaf, 2014).

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-15-3-4-17(21)14-18(15)23-7-9-24(10-8-23)20(25)16-5-6-22-19(13-16)27-12-11-26-2/h3-6,13-14H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGDPCHALPQJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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